2-Hydroxy-3-methoxystrychnine
Description
2-Hydroxy-3-methoxystrychnine (C₂₂H₂₄N₂O₄; molecular weight 380.45 g/mol) is a monoterpene indole alkaloid isolated from Strychnos nux-vomica (马钱子), a plant traditionally used in Chinese medicine for its neurostimulant and analgesic properties . Its structure features a strychnine-like backbone with hydroxyl (-OH) and methoxy (-OCH₃) substitutions at positions 2 and 3, respectively (Figure 1).
Key Physicochemical Properties (from ):
- LogP (Partition Coefficient): 1.98 ± 0.45 (indicating moderate lipophilicity).
- Hydrogen Bond Donors/Acceptors: 2 donors, 6 acceptors.
- Polar Surface Area (PSA): 72.32 Ų (suggesting moderate membrane permeability).
- ADMET Attributes:
Properties
Molecular Formula |
C22H24N2O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(4aR,5aS,8aR,13aS,15aS,15bR)-10-hydroxy-11-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C22H24N2O4/c1-27-16-8-14-13(7-15(16)25)22-3-4-23-10-11-2-5-28-17-9-19(26)24(14)21(22)20(17)12(11)6-18(22)23/h2,7-8,12,17-18,20-21,25H,3-6,9-10H2,1H3/t12-,17-,18-,20-,21-,22+/m0/s1 |
InChI Key |
ABWRSFGMUNFXLV-QOQMYPBTSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6)O |
Canonical SMILES |
COC1=C(C=C2C(=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Alkaloids
Structural and Functional Group Analysis
The alkaloids of Strychnos nux-vomica share a tetracyclic indole framework but differ in substituents (Table 1).
Table 1: Structural Comparison of Key Strychnos Alkaloids
| Compound | Molecular Formula | Molecular Weight | Substituents | Plant Source |
|---|---|---|---|---|
| 2-Hydroxy-3-methoxystrychnine | C₂₂H₂₄N₂O₄ | 380.45 | -OH (C2), -OCH₃ (C3) | Strychnos nux-vomica |
| Strychnine | C₂₁H₂₂N₂O₂ | 334.41 | -H (C2), -H (C3) | Strychnos nux-vomica |
| Brucine | C₂₃H₂₆N₂O₄ | 394.47 | -OCH₃ (C2), -OCH₃ (C3) | Strychnos nux-vomica |
| Vomicine | C₂₂H₂₄N₂O₃ | 364.44 | -H (C2), -OCH₃ (C3) | Strychnos nux-vomica |
| Isobrucine | C₂₃H₂₆N₂O₄ | 394.47 | -OCH₃ (C2), -OCH₃ (C3)* | Strychnos nux-vomica |
*Isobrucine differs in stereochemistry .
Key Observations:
- The hydroxyl group at C2 in 2-hydroxy-3-methoxystrychnine enhances polarity compared to strychnine, reducing its logP (1.98 vs.
- Brucine’s dual methoxy groups (C2 and C3) increase steric bulk and lipophilicity (logP ~2.1), while 2-hydroxy-3-methoxystrychnine’s mixed substitutions balance polarity and membrane permeability .
Pharmacological and Toxicological Profiles
Binding Affinities and Molecular Targets
Table 2: Comparative Binding Energies of Selected Natural Compounds
| Compound | Binding Energy (kcal/mol) | Target | Source |
|---|---|---|---|
| 2-Hydroxy-3-methoxystrychnine | -9.2 | SARS-CoV-2 Mᵖʳᵒ | Strychnos nux-vomica |
| Ararobinol | -8.9 | SARS-CoV-2 Mᵖʳᵒ | Senna occidentalis |
| Brucine | -8.5* | NMDA Receptors | Strychnos nux-vomica |
Brucine’s binding energy estimated from literature; NMDA = *N-methyl-D-aspartate .
Implications:
- The hydroxyl and methoxy groups may enhance hydrogen bonding with protease active sites, explaining 2-hydroxy-3-methoxystrychnine’s superior binding to Mᵖʳᵒ compared to brucine .
- Strychnine, lacking these groups, exhibits stronger antagonism at glycine receptors, causing neurotoxicity absent in 2-hydroxy-3-methoxystrychnine .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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